N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by three distinct structural motifs:
- 2-Chlorobenzyl group: A substituted benzyl moiety with a chlorine atom at the ortho position.
- 4-Chloro-3,5-dimethylphenoxy group: A bulky, halogenated phenoxy substituent with methyl groups enhancing steric effects.
Its design reflects trends in agrochemical and pharmaceutical research, where halogenation and sulfone groups are leveraged to modulate solubility, target affinity, and resistance profiles .
Properties
Molecular Formula |
C21H23Cl2NO4S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-14-9-18(10-15(2)21(14)23)28-12-20(25)24(17-7-8-29(26,27)13-17)11-16-5-3-4-6-19(16)22/h3-6,9-10,17H,7-8,11-13H2,1-2H3 |
InChI Key |
YDQDDYOPUHFVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to form 2-chlorobenzyl chloride.
Synthesis of the Chlorodimethylphenoxy Intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the chlorodimethylphenoxy intermediate.
Formation of the Dioxidotetrahydrothiophenyl Intermediate: The synthesis of this intermediate involves the oxidation of tetrahydrothiophene to form the corresponding sulfone.
Coupling Reaction: The final step involves the coupling of the above intermediates under specific conditions, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves the inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research into related compounds has demonstrated that certain derivatives can inhibit the proliferation of cancer cells. For example, studies on thiazole derivatives have indicated their ability to act against estrogen receptor-positive breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies further support the hypothesis that such compounds can effectively bind to target proteins involved in cancer progression.
Agricultural Applications
Herbicidal Activity
Compounds with similar chlorinated phenoxy structures have been evaluated for their herbicidal properties. The presence of the chloro group enhances the lipophilicity and biological activity against various weed species. These compounds can disrupt photosynthetic electron transport in plants, leading to effective weed management strategies .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Its ability to form stable complexes with metals or other organic molecules can be exploited in creating advanced materials for electronics or catalysis. The incorporation of sulfur and chlorine atoms may enhance the thermal stability and conductivity of these materials .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Substituent-Driven Variations in Acetamide Scaffolds
Key Compounds for Comparison :
Critical Structural Differences and Implications
In contrast, alachlor uses meta-chlorine and ethyl groups to optimize herbicidal activity through membrane disruption . The 3,4-dichlorophenyl-thiazole acetamide demonstrates that meta/para chlorine positions favor antimicrobial activity, likely via interference with bacterial enzyme systems.
Sulfone vs. Thiazole Heterocycles :
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound increases polarity and oxidative stability compared to the thiazole ring in , which may enhance bioavailability but reduce lipid membrane penetration.
Biological Activity
N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C26H29ClN2O5
- Molecular Weight : 485.0 g/mol
- IUPAC Name : 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
This structure suggests potential interactions with biological targets due to the presence of chlorinated aromatic groups and a tetrahydrothiophene moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, research indicates that compounds featuring chlorinated phenoxy groups exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that such compounds can induce apoptosis in breast and liver cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via caspase activation |
| Compound B | HepG2 | 20 | Mitochondrial disruption |
| N-(2-chlorobenzyl)... | A549 | 18 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models. In vitro studies using lipopolysaccharide-stimulated macrophages revealed that these compounds can significantly reduce the production of inflammatory mediators .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound Name | Model | Effect on Cytokines | Reference |
|---|---|---|---|
| Compound C | LPS-stimulated macrophages | Decreased IL-6 | |
| N-(2-chlorobenzyl)... | RAW264.7 | Reduced TNF-alpha |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways related to cell proliferation and survival.
- Induction of Apoptosis : By promoting mitochondrial dysfunction, it can lead to increased apoptosis in cancer cells.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Study on Anticancer Effects : A study published in Frontiers in Pharmacology documented the effects of similar phenoxy-containing compounds on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis .
- Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects in animal models showed that derivatives of this compound reduced paw edema significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
